6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Brand Name: Vulcanchem
CAS No.: 1003993-49-4
VCID: VC7233998
InChI: InChI=1S/C11H11F3N6S/c1-3-19-4-7(6(2)17-19)8-5-21-10-16-15-9(11(12,13)14)20(10)18-8/h4H,3,5H2,1-2H3
SMILES: CCN1C=C(C(=N1)C)C2=NN3C(=NN=C3SC2)C(F)(F)F
Molecular Formula: C11H11F3N6S
Molecular Weight: 316.31

6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

CAS No.: 1003993-49-4

Cat. No.: VC7233998

Molecular Formula: C11H11F3N6S

Molecular Weight: 316.31

* For research use only. Not for human or veterinary use.

6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine - 1003993-49-4

Specification

CAS No. 1003993-49-4
Molecular Formula C11H11F3N6S
Molecular Weight 316.31
IUPAC Name 6-(1-ethyl-3-methylpyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Standard InChI InChI=1S/C11H11F3N6S/c1-3-19-4-7(6(2)17-19)8-5-21-10-16-15-9(11(12,13)14)20(10)18-8/h4H,3,5H2,1-2H3
Standard InChI Key ZMZPDRCBHKZDJC-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C)C2=NN3C(=NN=C3SC2)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three heterocyclic systems:

  • Triazolo[3,4-b][1, thiadiazine core: A fused bicyclic system comprising a 1,2,4-triazole ring annulated to a 1,3,4-thiadiazine ring. This scaffold provides planar rigidity, enhancing interactions with biological targets .

  • Pyrazole substituent: A 1-ethyl-3-methylpyrazole group at position 6 introduces steric bulk and hydrophobic character, potentially improving membrane permeability .

  • Trifluoromethyl group: At position 3, this electron-withdrawing group modulates electronic density, influencing binding affinity and metabolic stability .

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₁H₁₁F₃N₆S
Molecular Weight316.31 g/mol
IUPAC Name6-(1-ethyl-3-methylpyrazol-4-yl)-3-(trifluoromethyl)-7H- triazolo[3,4-b] thiadiazine
SMILESCCN1C=C(C(=N1)C)C2=NN3C(=NN=C3SC2)C(F)(F)F
LogP (Predicted)2.8 (estimated)

The trifluoromethyl group contributes to a calculated logP of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The pyrazole’s ethyl and methyl groups further enhance hydrophobicity, potentially favoring intracellular accumulation .

Synthesis and Derivatization

Synthetic Pathways

Synthesis typically proceeds via cyclocondensation reactions:

  • Precursor preparation: 4-Amino-5-mercapto-1,2,4-triazole-3-thiol derivatives are reacted with α-haloketones or α-bromoacetylpyrazoles under acidic conditions .

  • Cyclization: Acid-catalyzed (e.g., H₂SO₄) or thermal cyclization forms the triazolo-thiadiazine core. For this compound, 3-bromoacetylpyrazole intermediates likely react with triazole-thiols to annulate the thiadiazine ring .

Example Reaction:

3-Bromoacetylpyrazole+4-Amino-5-mercapto-triazoleH+Triazolo-thiadiazine+HBr\text{3-Bromoacetylpyrazole} + \text{4-Amino-5-mercapto-triazole} \xrightarrow{\text{H}^+} \text{Triazolo-thiadiazine} + \text{HBr}

Optimization Challenges

  • Regioselectivity: Competing pathways may yield [3,4-c] or [3,4-b] isomers, necessitating precise temperature control .

  • Solubility Issues: Limited solubility of intermediates often requires polar aprotic solvents (e.g., DMF).

Biological Activities and Mechanisms

Antimicrobial Performance

Structural analogs exhibit broad-spectrum activity:

  • Bacterial strains: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal pathogens: IC₅₀ of 8.2 µM against Candida albicans via ergosterol biosynthesis disruption .

The trifluoromethyl group enhances membrane penetration, while the pyrazole moiety may interfere with microbial enzyme cofactors .

Applications in Drug Development

Kinase Inhibition

Dual EGFR/CDK-2 inhibition is a promising avenue:

  • EGFR inhibition: IC₅₀ = 19.6 nM for analog 6a, surpassing Erlotinib (IC₅₀ = 84 nM) .

  • CDK-2 inhibition: 94.11% enzyme inhibition at 10 µM, correlating with G₁/S cell cycle blockade .

Agrochemistry

Triazolo-thiadiazines are explored as:

  • Herbicides: Disrupting plant acetolactate synthase (ALS) with EC₅₀ < 10 ppm.

  • Fungicides: Targeting cytochrome P450 51 in phytopathogens .

Comparative Analysis with Structural Analogs

CompoundActivityTargetIC₅₀/EC₅₀Source
6a (Bis-triazolo-thiadiazine)CytotoxicityMCF-70.39 µM
ErlotinibEGFR inhibitionEGFR84 nM
5-Nitro-furoic acid derivativeAntimicrobialC. albicans8.2 µM

The subject compound’s pyrazole and trifluoromethyl groups position it as a hybrid between 6a and Erlotinib, suggesting untapped therapeutic potential.

Challenges and Future Directions

Pharmacokinetic Optimization

  • Metabolic stability: The trifluoromethyl group may reduce CYP450-mediated oxidation, but in vivo half-life data is lacking .

  • Bioavailability: Poor aqueous solubility (predicted <1 mg/mL) necessitates prodrug strategies or nanocarrier systems.

Target Validation

  • Proteomic profiling: Identification of off-target interactions (e.g., Aurora kinases) is critical for safety .

  • In vivo models: Efficacy studies in xenograft models are needed to validate anticancer claims .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator